molecular formula C13H9ClO2 B3193485 3-(2-Chlorophenoxy)benzaldehyde CAS No. 72178-85-9

3-(2-Chlorophenoxy)benzaldehyde

Cat. No. B3193485
CAS RN: 72178-85-9
M. Wt: 232.66 g/mol
InChI Key: MQUOQWHXKWQIAX-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.67 g/mol . The IUPAC name for this compound is 2-(3-chlorophenoxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for “3-(2-Chlorophenoxy)benzaldehyde” is 1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H . This indicates that the compound consists of a benzaldehyde group attached to a chlorophenoxy group .


Physical And Chemical Properties Analysis

“3-(2-Chlorophenoxy)benzaldehyde” has a boiling point of 130 - 132°C at 0.05mm Hg and a melting point of 35 - 37°C . It is a low melting solid and has a refractive index of n20/D 1.608 .

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, including compounds like 2-chlorophenol and 3-chlorophenol, are noted for their moderate to considerable toxicity to aquatic life and potential for long-term environmental persistence under certain conditions. Research has shown that when adapted microflora is present, these compounds can be biodegraded, indicating the possibility of using bioremediation techniques to mitigate their impact on the aquatic environment (Krijgsheld & Gen, 1986).

Precursors to Hazardous Compounds

Studies on municipal solid waste incineration have identified chlorophenols as major precursors of dioxins, highlighting the importance of monitoring and controlling emissions of such compounds to minimize their environmental and health impacts (Peng et al., 2016).

Antioxidant and Anti-inflammatory Properties

Research into novel benzofused thiazole derivatives, which can be synthesized from chlorophenols, has demonstrated promising antioxidant and anti-inflammatory activities. This suggests the potential for developing new therapeutic agents based on the structural motifs of chlorophenols and related compounds (Raut et al., 2020).

Synthetic Applications

The use of chlorophenols in the synthesis of complex organic compounds, such as benzoxazoles and benzothiazoles, underlines their utility in medicinal chemistry and material science. Microwave-assisted synthesis techniques have been particularly noted for their efficiency in creating benzoxazole derivatives, indicating the relevance of chlorophenols in modern synthetic chemistry (Özil & Menteşe, 2020).

Toxicological Concerns and Management

Despite the potential applications, the toxicity of chlorophenols and their derivatives, including chlorinated aldehydes, poses significant environmental and health risks. The mechanisms of toxicity, clinical features, and management strategies for chlorophenoxy herbicide poisoning, for instance, have been extensively reviewed, emphasizing the need for careful handling and disposal of these compounds (Bradberry et al., 2000).

Safety And Hazards

The compound is classified under GHS07 for safety . It’s advised to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . It’s also recommended to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

While specific future directions for “3-(2-Chlorophenoxy)benzaldehyde” are not available, it’s worth noting that similar compounds have been investigated for anti-tumor activity . They have also been used in the synthesis of fatty acid amide hydrolase inhibitors bearing spirocyclic diamine cores .

properties

IUPAC Name

3-(2-chlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUOQWHXKWQIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)benzaldehyde

CAS RN

72178-85-9
Record name 3-(2-chlorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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